![molecular formula C9H6F3NO2 B1325207 2'-Cyano-2,2,2-trifluoroacetophenone Hydrate CAS No. 898787-09-2](/img/structure/B1325207.png)
2'-Cyano-2,2,2-trifluoroacetophenone Hydrate
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Overview
Description
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is a chemical compound with the molecular formula C9H6F3NO2 . It is a derivative of 2,2,2-Trifluoroacetophenone, which is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Molecular Structure Analysis
The molecular weight of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is 217.15 g/mol . The specific molecular structure is not provided in the search results.Scientific Research Applications
Organocatalysis in Oxidation Reactions
2,2,2-Trifluoroacetophenone is utilized as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes. This application leverages the compound’s ability to facilitate chemical reactions without being consumed in the process .
Synthesis of Fluorinated Polymers
The compound is employed in the synthesis of new fluorinated polymers, which are known for their high average molecular weight, high thermal stability, and good film-forming properties. These polymers have potential applications in various industries due to their enhanced durability and resistance to solvents .
Environmentally Friendly Epoxidation of Alkenes
2,2,2-Trifluoroacetophenone serves as an organocatalyst for an environmentally friendly epoxidation process of alkenes. This application is significant in reducing the environmental impact of chemical processes by minimizing harmful byproducts .
Versatile Use in Research and Industry
The hydrate form of 2’-Cyano-2,2,2-trifluoroacetophenone, also known as TfOCH2CN, is described as a versatile chemical compound with widespread use in scientific research and industry. Its specific applications could include acting as a building block in organic synthesis or as a reagent in chemical reactions that require a cyano group or trifluoroacetophenone moiety.
Chromatography and Mass Spectrometry
While not explicitly stated, compounds like 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate may find application in chromatography and mass spectrometry as standards or reagents due to their unique chemical properties .
Biopharma Production
In biopharmaceutical production, such compounds can be used in the synthesis of pharmaceuticals where specific functional groups are required for drug design and development .
Mechanism of Action
Target of Action
It’s known that this compound is a versatile chemical used in scientific research and industry.
Mode of Action
It’s known that 2,2,2-trifluoroacetophenone, a related compound, is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Biochemical Pathways
It’s known that 2,2,2-trifluoroacetophenone, a related compound, is involved in the synthesis of new fluorinated polymers .
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)benzonitrile;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO.H2O/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13;/h1-4H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXFJRSYKABAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645213 |
Source
|
Record name | 2-(Trifluoroacetyl)benzonitrile--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-09-2 |
Source
|
Record name | 2-(Trifluoroacetyl)benzonitrile--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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